N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
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Overview
Description
N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a benzamide moiety, and an enoylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction between the pyrrolidinone derivative and a benzoyl chloride or benzamide derivative.
Introduction of the Enoylamino Group: The enoylamino group can be added through a Michael addition reaction, where an enamine reacts with an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylisoxazol-3-yl)malonamide: This compound shares structural similarities with N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide, particularly in the presence of an amide group and a heterocyclic ring.
N-(Prop-2-yn-1-ylamino)pyridines:
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-14(20)17-9-11-4-6-12(7-5-11)16(22)18-13-8-15(21)19(2)10-13/h3-7,13H,1,8-10H2,2H3,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOCICYMKBYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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